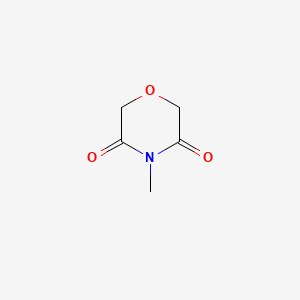

3,5-Morpholinedione, 4-methyl-

Description

3,5-Morpholinedione, 4-methyl- is a heterocyclic compound featuring a six-membered ring containing both oxygen and nitrogen atoms. ontosight.ai The core structure is a morpholine (B109124) ring with ketone groups at the 3 and 5 positions and a methyl group attached to the nitrogen at the 4-position. ontosight.ai This specific substitution pattern influences its chemical properties and potential biological activities.

Table 1: Chemical Properties of 3,5-Morpholinedione, 4-methyl-

| Property | Value |

|---|---|

| Molecular Formula | C₅H₇NO₃ |

| Molecular Weight | 129.11 g/mol |

| IUPAC Name | 4-methylmorpholine-3,5-dione |

| SMILES | CN1C(=O)COCC1=O |

| InChI | InChI=1S/C5H7NO3/c1-6-4(7)2-9-3-5(6)8/h2-3H2,1H3 |

Data sourced from PubChem CID 93687

Morpholine and its derivatives are recognized as versatile scaffolds in medicinal chemistry due to their wide range of pharmacological activities. jchemrev.com The morpholine nucleus, a six-membered ring containing oxygen and nitrogen, is a common feature in many approved drugs. jchemrev.com Researchers have explored morpholinedione derivatives for various therapeutic applications, including as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. ontosight.aiontosight.ai

The interest in morpholinedione derivatives also extends to polymer chemistry. Specifically, 2,5-morpholinediones are of interest as monomers for the synthesis of biodegradable polymers. utwente.nlutwente.nl The ring-opening polymerization of these heterocyclic monomers can lead to the formation of polydepsipeptides, which are polymers containing both ester and amide linkages. utwente.nlutwente.nl These materials are promising for biomedical applications due to their potential biocompatibility and degradability.

The term "privileged scaffold" refers to a molecular framework that can serve as a ligand for multiple, diverse biological targets. nih.govufrj.br The morpholine ring system is considered a privileged scaffold due to its frequent appearance in bioactive compounds. jchemrev.com The strategic importance of 3,5-Morpholinedione, 4-methyl- lies in its potential to act as a building block for the creation of libraries of compounds with diverse biological activities.

By modifying the substituents on the morpholinedione core, chemists can systematically explore the structure-activity relationships and potentially discover new therapeutic agents. The presence of the methyl group at the 4-position of 3,5-Morpholinedione, 4-methyl- provides a starting point for such explorations. While specific research on 3,5-Morpholinedione, 4-methyl- as a privileged scaffold is not extensively documented, the broader class of morpholinediones has been investigated for its potential in drug discovery. ontosight.aijchemrev.com For instance, various derivatives have been synthesized and evaluated for their ability to inhibit cancer cell growth. ontosight.ai

Current research involving morpholinedione derivatives is largely focused on two main trajectories: medicinal chemistry and polymer science. In medicinal chemistry, the focus is on synthesizing new derivatives and screening them for a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. ontosight.airesearchgate.net In polymer science, the ring-opening polymerization of substituted morpholinediones is being explored to create novel biodegradable materials. rsc.orgresearchgate.net

A significant research gap exists specifically for 3,5-Morpholinedione, 4-methyl-. While the broader class of morpholinediones is well-studied, this particular compound has received limited direct attention in published academic literature. There is a lack of detailed studies on its synthesis, characterization, and specific biological activities. Furthermore, its potential as a monomer in ring-opening polymerization has not been extensively investigated, unlike other substituted morpholinediones. utwente.nlrsc.org

Future research should aim to fill these gaps by:

Developing and optimizing synthetic routes for 3,5-Morpholinedione, 4-methyl-.

Conducting comprehensive biological screening to identify its potential therapeutic applications.

Investigating its polymerization behavior to assess its suitability for creating novel biomaterials.

Such studies would provide a more complete understanding of this promising chemical entity and could unlock its full potential in various scientific fields.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methylmorpholine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-6-4(7)2-9-3-5(6)8/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKLCSLYYDPKIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60886226 | |

| Record name | 3,5-Morpholinedione, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60886226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57503-67-0 | |

| Record name | 4-Methyl-3,5-morpholinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57503-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Morpholinedione, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057503670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Morpholinedione, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Morpholinedione, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60886226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Approaches for 3,5 Morpholinedione, 4 Methyl and Its Derivatives

Classical and Conventional Synthetic Pathways to the 3,5-Morpholinedione, 4-methyl- Core

Traditional synthetic routes to the 4-methyl-3,5-morpholinedione core often rely on well-established, multi-step procedures involving readily available starting materials. These methods prioritize reliability and yield, forming the foundation of morpholinedione chemistry.

The construction of the 4-methyl-3,5-morpholinedione ring system is typically achieved through the sequential assembly of linear precursors containing the necessary carbon, nitrogen, and oxygen atoms. A common and logical precursor is N-methyliminodiacetic acid (MIDA), which already contains the N-methyl group and the two acetate (B1210297) arms poised for cyclization.

The synthesis of MIDA itself is a well-documented procedure, often starting from iminodiacetic acid via an N-methylation reaction, such as the Eschweiler-Clarke reaction, which uses formaldehyde (B43269) and formic acid. orgsyn.orgwikipedia.org

Another classical, multi-step approach involves the coupling of two distinct fragments: an N-methylated amino acid derivative and a glycolic acid derivative. A representative pathway, analogous to the synthesis of substituted morpholinediones, is the coupling of N-methylglycine with a protected glycolic acid, followed by a second acylation and subsequent cyclization. A more direct route involves the reaction between an N-methylated amino acid and an α-hydroxy acid, followed by cyclization. For instance, the synthesis of a related compound, (3S, 6R)-3,6-diisopropyl-4-methyl-2,5-morpholinedione, was achieved by coupling (S)-Cbz-Me-Valine with (R)-2-hydroxy-3-methylbutyric acid, followed by deprotection and cyclization. usask.ca This modular approach allows for the introduction of various substituents on the morpholinedione core.

A plausible multi-step synthesis for the parent 4-methyl-3,5-morpholinedione could start from the reaction of sarcosine (B1681465) (N-methylglycine) methyl ester with chloroacetyl chloride to form a linear amide precursor. This intermediate would then undergo an intramolecular nucleophilic substitution to form the heterocyclic ring.

Table 1: Representative Classical Precursors for 4-Methyl-3,5-Morpholinedione Synthesis

| Precursor 1 | Precursor 2 | Key Reaction Type | Reference |

| Iminodiacetic acid | Formaldehyde/Formic Acid | Reductive Amination (Eschweiler-Clarke) to form MIDA | orgsyn.orgwikipedia.org |

| N-Methylglycine | Chloroacetyl chloride | Acylation | - |

| Sarcosine (N-methylglycine) | Glycolic acid | Amide coupling / Esterification | researchgate.net |

| (S)-Cbz-Me-Valine | (R)-2-hydroxy-3-methylbutyric acid | Peptide coupling (for substituted derivatives) | usask.ca |

The critical step in forming the 3,5-morpholinedione core is the intramolecular cyclization of a suitable open-chain precursor. The choice of cyclization strategy depends heavily on the structure of the linear intermediate.

One of the most common methods is the thermal or base-catalyzed dehydration of N-(carboxymethyl)-N-methylglycolamide. This reaction involves the formation of two amide/ester bonds within the same molecule. For instance, starting with N-methyliminodiacetic acid (MIDA), conversion to the diacid chloride or a diester allows for subsequent reaction with a reducing agent to selectively reduce one carbonyl group to an alcohol, followed by intramolecular lactonization and lactamization.

A more direct and widely used laboratory method involves the cyclization of N,N-disubstituted amino acids. For example, the cyclization of N-(2-hydroxyacetyl)-N-methylglycine would yield the desired product. This cyclization is often promoted by dehydrating agents or coupling reagents. A specific example for a substituted derivative utilized 2-chloro-1-methylpyridinium (B1202621) iodide (Mukaiyama's reagent) in the presence of triethylamine (B128534) to effect the final ring closure of a seco-depsipeptide precursor in refluxing dichloromethane (B109758), affording the morpholinedione in good yield. usask.ca Dianions derived from 3,5-morpholinedione have also been used as synthetic intermediates, implying the stability of the ring once formed. acs.orgacs.org

Table 2: Common Cyclization Methods for Morpholinedione Ring Formation

| Linear Precursor | Reagent/Condition | Reaction Type | Reference |

| N-(carboxyacetyl)-N-methylglycine | Heat, Acetic Anhydride | Intramolecular condensation/dehydration | - |

| N-(2-hydroxyacetyl)-N-methylglycine | Dehydrating agent | Intramolecular esterification/amidation | researchgate.net |

| seco-Depsipeptide | 2-Chloro-1-methylpyridinium iodide, Triethylamine | Macrolactonization/lactamization | usask.ca |

Modern and Sustainable Synthetic Approaches

Contemporary synthetic chemistry emphasizes the development of more efficient, environmentally benign, and versatile methods. These principles are being applied to the synthesis of heterocyclic scaffolds like 4-methyl-3,5-morpholinedione.

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. frontiersin.org For the synthesis of 4-methyl-3,5-morpholinedione, this can be achieved by:

Atom Economy: Designing syntheses that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions (MCRs) are exemplary in this regard, combining three or more starting materials in a single step to form a complex product. scirp.org A hypothetical one-pot, three-component reaction for a derivative could involve N-methylamine, an α-keto acid, and a halo-ester.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or PEG-200, or performing reactions under solvent-free conditions. frontiersin.orgrsc.org

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric ones to reduce waste. nih.gov This is particularly relevant for cyclization and cross-coupling reactions to form derivatives.

Energy Efficiency: Using energy-efficient methods like microwave heating, which can significantly shorten reaction times and improve yields. scielo.org.mx

A greener approach to the classical synthesis could involve an enzyme-catalyzed coupling of precursors followed by a water-based cyclization, minimizing the use of organic solvents and harsh reagents.

Catalysis offers a powerful tool for the efficient and selective synthesis of complex molecules. Both metal- and organo-catalysis can be envisioned for the synthesis of 4-methyl-3,5-morpholinedione and its derivatives.

Metal-Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are invaluable for creating derivatives. nih.govscielo.org.mx Starting with a halogenated 4-methyl-3,5-morpholinedione core, a wide variety of substituents can be introduced. Furthermore, N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and versatile building blocks used in iterative cross-coupling to build complex molecules. grillolabuc.comresearchgate.netnih.gov This allows for the synthesis of complex boronic acids that can then be coupled to other molecules. nih.gov Metal-catalyzed cyclization reactions, for instance using palladium or copper catalysts, can also facilitate the ring-closing step under milder conditions than classical thermal methods. beilstein-journals.org

Organocatalysis: Organocatalysts are small, metal-free organic molecules that can catalyze a wide range of transformations. For the synthesis of the morpholinedione core, an organocatalyst could be used to promote the intramolecular cyclization step with high stereoselectivity if a chiral center is present. Proline and its derivatives, for example, are known to catalyze intramolecular aldol (B89426) and Mannich reactions, which could be adapted for ring formation.

Photoredox Catalysis: This emerging field uses visible light to drive chemical reactions via single-electron transfer. nih.gov A photoredox-catalyzed radical cyclization could be a modern approach to forming the morpholinedione ring from a suitably functionalized acyclic precursor, often under very mild conditions. nih.gov

Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. rsc.org This technology offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for automation and multi-step synthesis. rsc.orgsioc-journal.cn

The synthesis of 4-methyl-3,5-morpholinedione can be readily adapted to a modular flow system:

Precursor Synthesis: The N-methylation of iminodiacetic acid could be performed in a heated flow reactor, allowing for precise temperature control and rapid optimization.

Coupling/Functionalization: The subsequent reaction to form the linear cyclization precursor could be achieved by mixing the streams of the two reactants in a T-mixer before entering another reactor coil.

Cyclization: The final ring-closing step, which might require high temperatures or the use of a packed-bed reactor containing a solid-supported catalyst or reagent, can be efficiently and safely conducted in a flow setup. cam.ac.uk

This integrated, multi-step flow synthesis would allow for the production of 4-methyl-3,5-morpholinedione from simple starting materials in a continuous, automated fashion, representing a state-of-the-art approach to its manufacture. rsc.orgscielo.br

Regioselective and Stereoselective Synthesis of Substituted 3,5-Morpholinedione, 4-methyl- Analogues

The synthesis of substituted analogues of 4-methyl-3,5-morpholinedione often requires precise control over the placement of functional groups (regioselectivity) and the spatial arrangement of atoms (stereoselectivity).

Control of Stereochemistry in Ring Formation

Achieving stereochemical control during the formation of the morpholinedione ring is a significant challenge in synthetic organic chemistry. iupac.org The stereochemistry of the final product is often dictated by the chirality of the starting materials and the mechanism of the cyclization reaction.

One notable strategy involves the ring-enlarging polymerization of morpholinediones. For instance, the reaction of (3S,6S)-3,6-dimethyl-2,5-morpholinedione, an isomer of the target compound, can proceed via a regioselective transesterification process. pnas.org In such reactions, the stereocenters of the starting materials can influence the stereochemistry of the resulting larger cyclic structures. A study on a related 2,5-morpholinedione derived from L-amino acids demonstrated that while the starting six-membered ring possessed S stereochemistry at its methine carbons, the resulting 24-membered cyclodepsipeptide showed a mix of R and S stereocenters, indicating that epimerization can occur during the process. pnas.org

The Zimmerman-Traxler model, which describes a chair-like, pericyclic transition state for aldol reactions involving metal enolates, provides a foundational understanding of how stereochemistry can be controlled. harvard.edu By selecting appropriate (Z)- or (E)-enolates, chemists can preferentially form syn- or anti-adducts, respectively, by minimizing 1,3-diaxial interactions in the transition state. harvard.edu While originally developed for aldol reactions, these principles of minimizing steric interactions in cyclic transition states are applicable to the stereoselective synthesis of heterocyclic systems like morpholinediones.

Palladium-catalyzed hydroamination reactions represent another powerful tool for the stereoselective synthesis of substituted morpholines. rsc.org This method, when applied to the cyclization of aminoalkenes derived from carbamate-protected aziridines, can yield morpholines as a single diastereomer in excellent yields. rsc.org

Directed Functionalization at Peripheral Positions

Directed functionalization allows for the selective modification of specific C-H bonds at positions peripheral to the morpholinedione core. This is often achieved by employing directing groups that position a metal catalyst in proximity to the target C-H bond. sioc-journal.cn

Palladium-catalyzed C-H functionalization is a prominent strategy in this area. sioc-journal.cn Removable and transformable directing groups play a crucial role in achieving regioselectivity. sioc-journal.cn For instance, amino acids can serve as transient directing groups, reversibly forming an imine with a ketone or aldehyde substrate. The carboxylate of the amino acid then acts as a bidentate directing group, enabling palladium-catalyzed arylation at the β- or γ-C(sp³)–H bonds. nih.gov This approach has been successfully applied to a wide range of aldehydes and ketones. nih.gov

Another approach involves rhodium-catalyzed C-H activation. hbni.ac.in In one-pot syntheses of isoquinolines from aryl ketones, hydroxylamine-O-sulfonic acid (HOSA) has been used as a redox-neutral directing group, demonstrating how a directing group can be generated in situ to guide the functionalization. hbni.ac.in While not directly applied to 4-methyl-3,5-morpholinedione in the reviewed literature, these principles of directed C-H activation are transferable for creating substituted analogues. The choice of directing group is critical for controlling which position on the molecule is functionalized. sioc-journal.cnsioc-journal.cn

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of synthesizing 4-methyl-3,5-morpholinedione and its derivatives is highly dependent on the optimization of reaction parameters. Key factors include the choice of solvent, temperature, catalyst loading, and reaction duration. scielo.br

Solvent Effects and Temperature Regimes

The solvent system and reaction temperature can profoundly influence reaction outcomes, affecting both the rate of reaction and the formation of byproducts. weebly.com In the synthesis of leucine-derived morpholine-2,5-diones, a related class of compounds, reactions were optimized by testing various conditions. For the initial step, a biphasic system of diethyl ether and aqueous NaOH (pH 12) at 0 °C was employed. acs.org

For ring-enlarging reactions of 2,5-morpholinediones, benzene (B151609) has been used as a solvent at room temperature for reaction times of 10–20 hours. pnas.org In other catalytic systems involving metal-supported catalysts for similar transformations, reactivity was observed to be significantly lower at room temperature, necessitating an increase to 70°C in benzene to achieve substantial conversion. pnas.org The synthesis of certain dihydrobenzofuran neolignans, which also involves oxidative coupling, found that acetonitrile (B52724) provided the best balance between conversion and selectivity compared to more traditional solvents like dichloromethane and benzene. scielo.br

The optimization of a Biginelli-like reaction for synthesizing related heterocyclic compounds demonstrated that finely tuning reaction conditions, including the solvent, is crucial for achieving regioselectivity. rsc.org

Table 1: Effect of Temperature and Solvent on Morpholine (B109124) Derivative Synthesis

| Derivative/Reaction Type | Solvent | Temperature (°C) | Outcome/Yield | Reference |

|---|---|---|---|---|

| Leucine-derived MD | Diethyl ether/aq. NaOH | 0 | 73% mass yield for intermediate | acs.org |

| Ring Enlarging of 2,5-Morpholinediones | Benzene | Room Temp (20-25) | Formation of cyclic oligomers | pnas.org |

| Ring Enlarging with Mg/Zn catalysts | Benzene | 70 | 47% conversion (Mg), 14% (Zn) | pnas.org |

| Dihydrobenzofuran Neolignans | Acetonitrile | Not specified | Best balance of conversion/selectivity | scielo.br |

Catalyst Loading and Reaction Time Optimization

The amount of catalyst used and the duration of the reaction are critical parameters that must be optimized to maximize yield and purity while minimizing cost and waste. Increasing catalyst loading can improve product yield by increasing the number of available active sites, but only up to a certain point, after which it may not provide significant benefits. semanticscholar.org

In a study on the synthesis of pyrazole (B372694) derivatives, increasing catalyst loading from 3 mol% to 15 mol% resulted in a significant increase in product yield from 21% to 98%. semanticscholar.org Similarly, for the synthesis of dihydropyrimidinones, increasing the catalyst loading had a positive effect on reaction yields. mdpi.com

Reaction time is another crucial variable. In the synthesis of a triazole-based morpholine derivative, microwave-assisted synthesis was optimized. ujmm.org.ua Samples were analyzed at various time points (20, 25, and 30 minutes), with the optimal time under 600W power being 30 minutes, which resulted in a 97% yield. ujmm.org.ua For the synthesis of dihydrobenzofuran neolignans, the reaction time was successfully decreased from 20 hours to 4 hours without a significant negative impact on conversion and selectivity. scielo.br

Table 2: Optimization of Catalyst Loading and Reaction Time

| Reaction/Product | Parameter Optimized | Range Tested | Optimal Condition | Resulting Yield | Reference |

|---|---|---|---|---|---|

| Cysteine-catalyzed pyrazole synthesis | Catalyst Loading | 3 - 15 mol% | 15 mol% | 98% | semanticscholar.org |

| WSi/A-15 catalyzed dihydropyrimidinone synthesis | Catalyst Loading | Not specified | 40% w/w | 82% | mdpi.com |

| Microwave-assisted triazole synthesis | Reaction Time | 5 - 30 min | 30 min (at 600W) | 97% | ujmm.org.ua |

Synthesis of Deuterated and Isotopically Labeled 3,5-Morpholinedione, 4-methyl- for Mechanistic Studies

The synthesis of isotopically labeled compounds, particularly with deuterium (B1214612) (²H or D) and carbon-13 (¹³C), is a powerful tool for elucidating reaction mechanisms and for use in metabolic and spectroscopic studies. princeton.edunih.gov

Deuterated analogues of morpholine derivatives can be prepared using various methods. One approach involves the synthesis of a deuterated intermediate, such as 2,2,6,6-d₄-morpholine, which can then be incorporated into the final target structure. google.com Another general strategy is H/D exchange, where protons in the target molecule or a precursor are swapped for deuterons from a deuterium source like D₂O, often with the aid of a catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). mdpi.com Mild conditions for such exchanges have been developed for primary and secondary arylamines at 80 °C. mdpi.com

The use of deuterated reagents in multicomponent reactions is an efficient way to produce labeled products. beilstein-journals.org For example, [D₁]-aldehydes and [D₂]-isonitriles have been used in various reactions to create libraries of deuterated compounds with high levels of deuterium incorporation. beilstein-journals.org

For more complex isotopic labeling patterns, a modular synthetic approach is often required. The enantioselective synthesis of isotopically labeled homocitric acid lactone, a structurally related heterocyclic compound, highlights the challenges and strategies involved. nih.gov This synthesis was designed to allow for the systematic placement of ¹³C labels at specific positions by assembling the molecule from labeled fragments. The use of labeled starting materials like [¹³C₂]-diethyl oxalate (B1200264) is a key part of this strategy. nih.gov Such labeled compounds are invaluable for detailed NMR, IR, and EPR/ENDOR experiments to probe molecular structure and function. nih.gov

High Resolution Spectroscopic and Structural Elucidation of 3,5 Morpholinedione, 4 Methyl

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

While no specific experimental NMR data for 3,5-Morpholinedione, 4-methyl- is available, a theoretical analysis of its structure allows for the prediction of expected NMR characteristics. The molecule possesses several distinct proton and carbon environments that would be distinguishable in ¹H and ¹³C NMR spectra.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for the unambiguous assignment of proton and carbon signals and for elucidating the through-bond and through-space connectivity of atoms within a molecule. researchgate.netresearchgate.netCurrent time information in Bangalore, IN.

COSY (Correlation Spectroscopy): A COSY experiment on 3,5-Morpholinedione, 4-methyl- would be expected to show correlations between the protons on adjacent carbons, specifically between the two methylene (B1212753) (CH₂) groups in the morpholine (B109124) ring. Current time information in Bangalore, IN.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal one-bond correlations between each proton and its directly attached carbon atom. researchgate.net This would allow for the definitive assignment of the carbon signals for the methyl group and the two methylene groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments are crucial for identifying longer-range (2-3 bond) correlations. researchgate.net For this molecule, one would anticipate correlations from the methyl protons to the nitrogen-adjacent carbonyl carbon and the C5 carbon of the morpholine ring. Correlations would also be expected between the methylene protons and the adjacent carbonyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. epa.gov In a relatively rigid ring system like morpholinedione, NOESY could provide insights into the conformational preferences of the ring by showing correlations between protons that are close to each other in space, even if they are not directly connected through bonds.

Solid-State NMR for Polymorphic and Amorphous Forms

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in the solid phase, including crystalline and amorphous forms. sigmaaldrich.comualberta.caorgsyn.org As no studies have been published, the polymorphic and amorphous characteristics of 3,5-Morpholinedione, 4-methyl- have not been investigated. Should different solid forms exist, ssNMR would be the primary method to distinguish them based on differences in chemical shifts and relaxation times, which are sensitive to the local molecular environment and packing.

Dynamic NMR for Conformational Analysis

The morpholinedione ring is not planar and can exist in different conformations, such as chair or boat forms. Dynamic NMR spectroscopy is the technique of choice for studying these conformational exchange processes. google.comdss.go.th By analyzing the NMR spectra at various temperatures, it would be possible to determine the energy barriers for ring inversion and to identify the predominant conformation in solution. However, no such dynamic NMR studies have been performed on 3,5-Morpholinedione, 4-methyl-.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry provides precise mass measurements, allowing for the determination of elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment ions and elucidate their structure. researchgate.netmagtech.com.cnscielo.br

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

Both ESI and APCI are soft ionization techniques suitable for analyzing polar to moderately polar organic molecules like 3,5-Morpholinedione, 4-methyl-. utwente.nl

Electrospray Ionization (ESI): In positive-ion mode ESI-MS, one would expect to observe the protonated molecule [M+H]⁺ and potentially adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. uni.lu

Atmospheric Pressure Chemical Ionization (APCI): APCI is also a viable method and often produces the protonated molecule [M+H]⁺. utwente.nl The choice between ESI and APCI would depend on the specific sample and solvent conditions.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Impurity Profiling

Tandem mass spectrometry (MS/MS) of the parent ion of 3,5-Morpholinedione, 4-methyl- would provide valuable structural information through the analysis of its fragmentation pattern. magtech.com.cnscielo.br While no experimental data is available, predictable fragmentation pathways would include the loss of small neutral molecules such as carbon monoxide (CO) and formaldehyde (B43269) (CH₂O), as well as cleavages within the morpholine ring structure. This detailed analysis would be instrumental in confirming the compound's identity and in identifying and characterizing any potential impurities.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectrometry

A detailed analysis of the vibrational modes of 3,5-Morpholinedione, 4-methyl- is contingent on the availability of its experimental FT-IR and Raman spectra. Such spectra would allow for the identification and assignment of characteristic vibrational frequencies to specific functional groups within the molecule.

Characteristic Vibrational Modes and Functional Group Assignments

Without experimental spectra, a definitive assignment of vibrational modes such as the C=O (carbonyl), C-N (carbon-nitrogen), C-O-C (ether), and C-H (methyl and methylene) stretches, as well as various bending and deformation modes, cannot be accurately provided. While general frequency ranges for these groups in related cyclic imides and morpholine derivatives are known, specific values and potential shifts due to the N-methylation and the specific cyclic structure are purely speculative without empirical data.

Conformational Analysis using IR and Raman Data

Vibrational spectroscopy is a powerful tool for conformational analysis. By comparing experimental spectra with theoretical calculations for different possible conformers (e.g., chair, boat, or twist-boat conformations of the morpholine ring), the most stable conformation in a given state (solid, liquid, or gas) can be determined. The absence of both experimental spectra and dedicated computational studies for 3,5-Morpholinedione, 4-methyl- prevents such an analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Crystal Packing and Intermolecular Interactions

A crystal structure determination would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. Furthermore, it would elucidate the crystal packing, detailing the nature and geometry of intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces, which govern the supramolecular architecture. Studies on other morpholine derivatives often show the morpholine ring adopting a chair conformation and participating in various intermolecular interactions, but specific details for the title compound are unavailable. iucr.orgnih.gov

Absolute Configuration Determination

For chiral molecules, X-ray crystallography can be used to determine the absolute configuration of stereocenters. While 3,5-Morpholinedione, 4-methyl- itself is achiral, this section would be relevant for chiral derivatives. However, no crystallographic data for the title compound has been reported.

Computational Chemistry and Theoretical Investigations of 3,5 Morpholinedione, 4 Methyl

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the reactivity of 3,5-Morpholinedione, 4-methyl-. These methods solve the Schrödinger equation for the molecule, providing information about its orbitals, electron distribution, and energetic properties.

The Hartree-Fock (HF) method is a fundamental ab initio quantum chemistry method that provides a starting point for understanding the electronic structure of a molecule. It approximates the many-electron wavefunction as a single Slater determinant, where each electron moves in the average field of all other electrons. While the HF method systematically overestimates orbital energies and neglects electron correlation, it can provide a qualitative picture of the molecular orbitals.

For 3,5-Morpholinedione, 4-methyl-, HF calculations can be employed to determine key electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Configuration Interaction (CI), build upon the HF results to include electron correlation effects, leading to more accurate predictions of molecular properties. These methods are computationally more demanding but offer a more refined description of the electronic structure.

Table 1: Theoretical Electronic Properties of 3,5-Morpholinedione, 4-methyl- (Hartree-Fock/6-31G)*

| Property | Value |

|---|---|

| HOMO Energy | -8.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 9.7 eV |

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net DFT methods calculate the electronic energy of a molecule based on its electron density, rather than the complex many-electron wavefunction. nih.gov This approach inherently includes some degree of electron correlation, often leading to results that are more accurate than those from HF calculations.

For 3,5-Morpholinedione, 4-methyl-, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the ground state geometry of the molecule. mdpi.com This provides precise information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is a powerful tool for exploring chemical reactions by locating transition state structures. By identifying the transition state, the activation energy for a given reaction can be calculated, providing insights into the reaction kinetics and mechanism. For instance, the susceptibility of the carbonyl groups to nucleophilic attack could be investigated by modeling the reaction pathway and calculating the energy barrier.

Table 2: Predicted Ground State Geometrical Parameters of 3,5-Morpholinedione, 4-methyl- (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| C=O Bond Length | 1.22 |

| C-N Bond Length | 1.38 |

| N-CH₃ Bond Length | 1.47 |

| C-O-C Bond Angle | 112.5 |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and the influence of the surrounding environment. mdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations generate a trajectory of atomic positions and velocities over time. nih.gov

The six-membered ring of 3,5-Morpholinedione, 4-methyl- is not planar and can adopt several conformations, such as chair, boat, and twist-boat forms. MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable conformations in both the gas phase and in solution.

In the gas phase, the conformational preferences are dictated solely by intramolecular interactions. In solution, however, the interactions with solvent molecules can significantly influence the relative energies of different conformations. By running simulations for several nanoseconds, the conformational landscape can be thoroughly sampled, and the populations of different conformers can be estimated.

The choice of solvent can have a profound impact on the conformational equilibrium and dynamics of a molecule. MD simulations explicitly including solvent molecules can capture the specific interactions, such as hydrogen bonding and dipole-dipole interactions, between the solute and the solvent.

For 3,5-Morpholinedione, 4-methyl-, simulations in different solvents, such as water and chloroform, would reveal how the polarity of the solvent affects the preferred conformation of the morpholinedione ring. For example, a polar solvent might stabilize a conformation with a larger dipole moment. These simulations also provide information on the rotational dynamics of the methyl group and the flexibility of the ring structure in different environments.

Table 3: Hypothetical Solvent Effects on a Key Dihedral Angle of 3,5-Morpholinedione, 4-methyl-

| Solvent | Average Dihedral Angle (°) |

|---|---|

| Gas Phase | 55.0 |

| Chloroform | 53.8 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are highly valuable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of molecules. nih.gov

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemistry. nih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted. These calculations are typically performed using DFT with the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com The predicted chemical shifts can then be compared to experimental data to confirm the molecular structure.

Similarly, the vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations provide the frequencies and intensities of the infrared (IR) and Raman active vibrational modes. The predicted vibrational spectrum can be a powerful tool for identifying the functional groups present in the molecule and for interpreting experimental IR and Raman spectra.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for 3,5-Morpholinedione, 4-methyl-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | 3.10 | 35.2 |

| CH₂-N | 4.25 | 50.8 |

| CH₂-O | 4.50 | 68.1 |

Table 5: Predicted Key Vibrational Frequencies for 3,5-Morpholinedione, 4-methyl-

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C=O Stretch | 1720 |

| C-N Stretch | 1280 |

| C-O-C Stretch | 1150 |

GIAO and Gauge-Including Atomic Orbital Calculations for NMR

Gauge-Including Atomic Orbital (GIAO) calculations are a cornerstone of computational chemistry for the accurate prediction of NMR chemical shifts. This method effectively addresses the gauge-origin problem, providing theoretical NMR data that can be closely correlated with experimental results. Such calculations would typically involve optimizing the geometry of 3,5-Morpholinedione, 4-methyl- at a specific level of theory (e.g., Density Functional Theory with a suitable basis set) and then performing the GIAO calculations to predict the ¹H and ¹³C NMR chemical shifts.

Table 1: Hypothetical GIAO-Predicted NMR Chemical Shifts for 3,5-Morpholinedione, 4-methyl-

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | Data not available |

| C6 | Data not available |

| C3 | Data not available |

| C5 | Data not available |

| N-CH₃ | Data not available |

| H (on C2) | Data not available |

| H (on C6) | Data not available |

| H (on N-CH₃) | Data not available |

Note: This table is for illustrative purposes only. No published GIAO calculation data for 3,5-Morpholinedione, 4-methyl- could be located.

Normal Mode Analysis for Vibrational Spectra

Normal mode analysis is a computational technique used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. This analysis is performed by calculating the second derivatives of the energy with respect to the atomic coordinates, which provides the force constants for the molecular vibrations. Each normal mode represents a collective motion of atoms that can be excited by absorbing energy at a specific frequency.

A detailed normal mode analysis for 3,5-Morpholinedione, 4-methyl- would provide a theoretical vibrational spectrum, aiding in the interpretation of experimental IR and Raman data. This would involve identifying the characteristic vibrational modes, such as the C=O stretching frequencies of the dione (B5365651) functionality, the C-N stretching of the morpholine (B109124) ring, and the various modes associated with the N-methyl group.

Table 2: Illustrative Normal Mode Analysis Results for 3,5-Morpholinedione, 4-methyl-

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C=O symmetric stretch | Data not available |

| C=O asymmetric stretch | Data not available |

| C-N-C symmetric stretch | Data not available |

| N-CH₃ rock | Data not available |

| Ring deformation | Data not available |

Note: This table is a template. Specific vibrational frequencies from normal mode analysis of 3,5-Morpholinedione, 4-methyl- are not available in the literature.

Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Interaction Prediction

Ligand-Protein Interaction Prediction using Computational Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (such as 3,5-Morpholinedione, 4-methyl-) into the active site of a target protein. The results of a docking study can provide insights into the binding affinity, binding mode, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

For 3,5-Morpholinedione, 4-methyl-, a molecular docking study would require the selection of a relevant biological target. The study would then predict how the compound fits into the binding pocket and estimate its binding energy.

Table 3: Example of Molecular Docking Results for 3,5-Morpholinedione, 4-methyl- with a Hypothetical Protein Target

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Not Specified | Data not available | Data not available |

Note: No molecular docking studies specifically investigating 3,5-Morpholinedione, 4-methyl- were found.

Development of QSAR Models for Modulatory Activities on Biological Systems

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are developed by finding a statistical relationship between molecular descriptors (physicochemical properties, electronic properties, etc.) and the observed biological activity. A robust QSAR model can then be used to predict the activity of new, untested compounds.

The development of a QSAR model for the modulatory activities of 3,5-Morpholinedione, 4-methyl- would necessitate a dataset of structurally related compounds with measured biological activities against a specific target. Molecular descriptors for each compound would be calculated, and statistical methods would be employed to build the predictive model.

Table 4: Essential Components of a QSAR Model for 3,5-Morpholinedione, 4-methyl- and its Analogs

| Component | Description |

|---|---|

| Training Set | A series of morpholinedione derivatives with known biological activity. |

| Molecular Descriptors | Calculated properties such as molecular weight, logP, polar surface area, electronic parameters, etc. |

| Statistical Method | e.g., Multiple Linear Regression, Partial Least Squares, Machine Learning algorithms. |

| Model Validation | Internal and external validation to assess the predictive power of the model. |

Note: The development of a specific QSAR model for 3,5-Morpholinedione, 4-methyl- has not been reported.

Mechanistic Investigations of Chemical Transformations Involving 3,5 Morpholinedione, 4 Methyl

Elucidation of Reaction Mechanisms in the Synthesis and Derivatization of 3,5-Morpholinedione, 4-methyl-

The synthesis of 3,5-Morpholinedione, 4-methyl-, a cyclic diamide (B1670390), can be conceptualized through the intramolecular cyclization of a suitable acyclic precursor. A plausible synthetic route involves the reaction of N-methyliminodiacetic acid with a dehydrating agent.

Stepwise Analysis of Bond Formation and Cleavage

The formation of 3,5-Morpholinedione, 4-methyl- from N-methyliminodiacetic acid is proposed to proceed through the following key steps:

Activation of Carboxylic Acid Groups: The synthesis is initiated by the activation of the two carboxylic acid groups of N-methyliminodiacetic acid. This can be achieved using a variety of dehydrating agents or by converting the carboxylic acids to more reactive derivatives, such as acyl chlorides. For instance, treatment with a reagent like thionyl chloride (SOCl₂) would convert the carboxylic acid moieties into acyl chloride groups, making the carbonyl carbons highly electrophilic.

Intramolecular Nucleophilic Attack: The next step involves an intramolecular nucleophilic attack. The nitrogen atom of the N-methylamino group, acting as a nucleophile, attacks one of the activated carbonyl carbons. This leads to the formation of a tetrahedral intermediate.

Ring Closure and Elimination: The tetrahedral intermediate then collapses, leading to the formation of an amide bond and the elimination of a leaving group (e.g., a chloride ion if acyl chlorides are the intermediates). This process is then repeated for the second carboxylic acid group, resulting in the formation of the second amide bond and the closure of the six-membered morpholinedione ring.

Derivatization reactions, such as hydrolysis, would involve the cleavage of the amide bonds within the morpholinedione ring. Under acidic conditions, the carbonyl oxygen is first protonated, enhancing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination steps result in the cleavage of the C-N bond and the opening of the ring. masterorganicchemistry.comyoutube.com

Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. youtube.com The ring opens upon the elimination of the nitrogen-containing portion as a leaving group. youtube.com

Identification of Intermediates and Transition States

In the proposed synthesis, key intermediates would include the activated di-acyl precursor (e.g., N-methyliminodiacetyl chloride) and the subsequent tetrahedral intermediates formed during the intramolecular cyclization. These intermediates are typically transient species that exist in small concentrations during the reaction. nih.gov

Transition states are high-energy, short-lived configurations that occur at the peak of the energy profile for each reaction step. nih.gov For the bond-forming steps in the synthesis, the transition state would involve the partial formation of the new C-N bond as the nitrogen nucleophile approaches the electrophilic carbonyl carbon. For bond cleavage, such as in hydrolysis, the transition state would feature the partial breaking of the C-N amide bond and the partial formation of the new C-O bond with the incoming water molecule or hydroxide ion.

Kinetic and Thermodynamic Studies of Relevant Chemical Reactions

Rate Constant Determination and Activation Energy Calculations

Kinetic studies would involve monitoring the concentration of reactants or products over time to determine the rate of reaction. nih.gov For a reaction such as the hydrolysis of 3,5-Morpholinedione, 4-methyl-, the rate constant (k) could be determined by measuring the disappearance of the starting material or the appearance of the ring-opened product at various time intervals. The Arrhenius equation, k = A * exp(-Ea / RT), relates the rate constant to the activation energy (Ea), which is the minimum energy required for the reaction to occur. By measuring the rate constant at different temperatures, the activation energy can be calculated from the slope of a plot of ln(k) versus 1/T.

Hypothetical Kinetic Data for the Hydrolysis of 3,5-Morpholinedione, 4-methyl-

| Temperature (K) | Rate Constant (k) (s⁻¹) |

| 298 | 1.5 x 10⁻⁵ |

| 308 | 3.2 x 10⁻⁵ |

| 318 | 6.8 x 10⁻⁵ |

| 328 | 1.4 x 10⁻⁴ |

This data is illustrative and does not represent experimentally determined values.

From this hypothetical data, the activation energy could be calculated to be approximately 55 kJ/mol.

Equilibrium Constant Measurements and Reaction Enthalpies

Thermodynamic studies would focus on the energy changes associated with the reaction at equilibrium. The equilibrium constant (Keq) provides a measure of the extent to which a reaction proceeds to completion. For a reversible reaction like the formation of 3,5-Morpholinedione, 4-methyl- from its ring-opened form, the equilibrium constant would be the ratio of the concentration of the cyclic product to the concentration of the acyclic reactant at equilibrium. The reaction enthalpy (ΔH), which represents the heat absorbed or released during the reaction, can be determined experimentally using calorimetry. nih.gov The Gibbs free energy change (ΔG), which determines the spontaneity of the reaction, is related to the equilibrium constant by the equation ΔG = -RT * ln(Keq).

Hypothetical Thermodynamic Data for the Hydrolysis of 3,5-Morpholinedione, 4-methyl- at 298 K

| Parameter | Value |

| Equilibrium Constant (Keq) | 0.85 |

| Reaction Enthalpy (ΔH) | -15 kJ/mol |

| Gibbs Free Energy (ΔG) | +0.4 kJ/mol |

This data is illustrative and does not represent experimentally determined values.

A positive ΔG suggests that, under these hypothetical conditions, the hydrolysis reaction is not spontaneous.

Investigation of Reactivity Towards Electrophiles and Nucleophiles

The reactivity of 3,5-Morpholinedione, 4-methyl- is dictated by the presence of the two amide functional groups within a six-membered ring.

The carbonyl carbons of the amide groups are electrophilic centers and are susceptible to attack by nucleophiles . khanacademy.org Strong nucleophiles, such as hydroxide ions or alkoxides, can attack these carbons, leading to the opening of the morpholinedione ring. youtube.com The nitrogen atom in the ring, being part of two amide groups, has its lone pair of electrons delocalized through resonance with both carbonyl groups, which significantly reduces its nucleophilicity compared to a simple amine. nih.gov

The reactivity towards electrophiles is generally low. wikipedia.orglibretexts.org The delocalization of the nitrogen lone pair reduces its availability to attack electrophiles. Furthermore, the electron-withdrawing nature of the two adjacent carbonyl groups deactivates the alpha-carbons (the CH₂ groups adjacent to the carbonyls) towards electrophilic substitution. However, under strongly acidic conditions, the carbonyl oxygens can be protonated, which is the initial step in acid-catalyzed hydrolysis. masterorganicchemistry.com

Functional Group Transformations on the Morpholinedione Scaffold

The 3,5-morpholinedione, 4-methyl- scaffold possesses several sites amenable to functional group transformations, primarily the two carbonyl groups and the α-carbons.

Reduction of Carbonyl Groups:

The amide and ester carbonyl groups within the 4-methyl-3,5-morpholinedione ring can be targeted by reducing agents. Strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing both esters and amides. lumenlearning.commasterorganicchemistry.com The reduction of the ester group would lead to a diol, while the reduction of the amide would yield an amine. The complete reduction of both carbonyls in 4-methyl-3,5-morpholinedione with a powerful hydride reagent would be expected to open the ring and produce N-methyl-diethanolamine.

The plausible reduction outcomes are summarized in the table below.

| Reducing Agent | Target Functional Group | Expected Product |

|---|---|---|

| LiAlH₄ (excess) | Ester and Amide Carbonyls | N-methyl-diethanolamine (following ring opening) |

| Selective Reducing Agent (hypothetical) | Ester Carbonyl | 4-methyl-5-hydroxymorpholin-3-one |

| Selective Reducing Agent (hypothetical) | Amide Carbonyl | 4-methylmorpholin-3-ol |

Reactions at the α-Carbons:

The protons on the carbons alpha to the carbonyl groups (C2 and C6) of the morpholinedione ring are expected to be acidic and can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile in various reactions, most notably alkylation. libretexts.orglibretexts.org The alkylation of enolates is a powerful method for forming new carbon-carbon bonds. libretexts.orglibretexts.org By treating 4-methyl-3,5-morpholinedione with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), an enolate can be generated at either the C2 or C6 position. Subsequent reaction with an alkyl halide would introduce an alkyl group at that position. The regioselectivity of this reaction would depend on the reaction conditions and the relative acidities of the α-protons.

The general scheme for the alkylation of the 4-methyl-3,5-morpholinedione scaffold is as follows:

Enolate Formation: Deprotonation at an α-carbon using a strong base.

Nucleophilic Attack: The resulting enolate attacks an electrophilic alkyl halide in an SN2 reaction. libretexts.org

This methodology allows for the introduction of a wide variety of substituents onto the morpholinedione ring, providing a pathway to a diverse range of derivatives.

Biological and Biochemical Research Paradigms Utilizing 3,5 Morpholinedione, 4 Methyl

In Vitro Enzyme Inhibition Assays and Target Specificity Profiling

Assessment of Modulatory Effects on Enzyme Activity

No published studies were identified that assess the modulatory effects of 3,5-Morpholinedione, 4-methyl- on enzyme activity.

Kinetic Analysis of Enzyme-Inhibitor Interactions

There is no available data from kinetic analyses detailing the interactions between 3,5-Morpholinedione, 4-methyl- and any enzyme targets.

Receptor Binding Studies in Model Systems (e.g., isolated receptors, membrane preparations)

Radioligand Binding Assays for Affinity and Selectivity

No information exists in the public domain regarding the use of 3,5-Morpholinedione, 4-methyl- in radioligand binding assays to determine its affinity or selectivity for any receptors.

Competitive Binding Experiments

There are no documented competitive binding experiments involving 3,5-Morpholinedione, 4-methyl-.

Cellular Mechanism of Action Investigations in Cultured Cell Lines (non-human cell lines)

No research has been published detailing the investigation of the cellular mechanism of action for 3,5-Morpholinedione, 4-methyl- in any non-human cultured cell lines.

An in-depth review of available scientific literature reveals a notable scarcity of research focused specifically on the chemical compound 3,5-Morpholinedione, 4-methyl-. While the broader class of morpholine-containing molecules has been a subject of considerable interest in medicinal chemistry due to their diverse biological activities, specific data pertaining to the 4-methyl derivative of 3,5-Morpholinedione is not extensively documented in publicly accessible research databases.

The morpholine (B109124) scaffold is recognized as a "privileged structure" in drug discovery, frequently incorporated into molecules to enhance their pharmacological properties. nih.govresearchgate.net This is attributed to its favorable physicochemical characteristics, which can improve a compound's pharmacokinetic profile. nih.govnih.gov Structure-activity relationship (SAR) studies on various morpholine derivatives have highlighted the importance of this heterocyclic ring in interacting with biological targets, often through hydrogen bonding via its oxygen atom. nih.govresearchgate.net

However, the specific biological and biochemical research paradigms outlined for 3,5-Morpholinedione, 4-methyl-—including its effects on cell viability, apoptosis, and gene expression, as well as its development as a molecular probe—are not detailed in the current body of scientific literature. General methodologies for such studies are well-established. For instance, cell viability and proliferation are commonly assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells. nih.govnih.gov Apoptosis, or programmed cell death, is investigated through techniques that detect key events such as the activation of caspases and changes in mitochondrial membrane potential. nih.govnih.govmedscape.com Gene and protein expression analyses are routinely conducted to understand the molecular response of cells to a given compound. researchgate.net

Structure-activity relationship studies are crucial for identifying the key chemical features of a molecule—its pharmacophore—that are responsible for its biological activity and for mapping its interactions with macromolecules. nih.govresearchgate.nete3s-conferences.org Furthermore, compounds with specific biological activities are sometimes developed into molecular probes to help elucidate biological pathways. nih.gov

Despite the existence of these established research methodologies, their specific application to 3,5-Morpholinedione, 4-methyl- is not described in the available scientific literature. Consequently, a detailed article focusing solely on the specified research paradigms for this particular compound cannot be generated at this time due to the lack of specific experimental data. Further research would be required to elucidate the biological and biochemical properties of 3,5-Morpholinedione, 4-methyl-.

Development of 3,5-Morpholinedione, 4-methyl- as a Molecular Probe for Biological Pathways

Utilization in Affinity Chromatography and Chemical Proteomics

Affinity chromatography is a technique used to purify specific molecules from a complex mixture. It relies on a highly specific biological interaction, such as that between a protein and its ligand. In a hypothetical application, 3,5-Morpholinedione, 4-methyl- would first be immobilized onto a solid support matrix, creating an affinity resin. This resin would then be used to selectively capture binding partners (e.g., proteins) from a cell lysate.

Chemical proteomics extends this principle to identify the full spectrum of protein targets of a small molecule within a complex biological sample. A derivative of 3,5-Morpholinedione, 4-methyl- could be synthesized to incorporate a reactive group for covalent bonding or a tag for affinity purification. After incubation with cell lysates, the compound and its bound proteins would be isolated and identified using mass spectrometry. This process would reveal the compound's potential molecular targets and biological pathways. However, no studies have been published demonstrating this application for 3,5-Morpholinedione, 4-methyl-.

Applications of 3,5 Morpholinedione, 4 Methyl in Advanced Chemical Sciences

Role as a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

The rigid, yet functionalized, scaffold of 3,5-Morpholinedione, 4-methyl- makes it an attractive starting point for the synthesis of more elaborate molecular architectures. Its inherent reactivity and stereochemical properties are being explored for the construction of both natural product analogues and novel heterocyclic systems.

Incorporation into Natural Product Synthesis

While direct incorporation of the intact 3,5-Morpholinedione, 4-methyl- ring system into natural products is not yet widely documented, its structural motifs are relevant to the synthesis of various biologically active molecules. The N-methylated cyclic diamide (B1670390) core can be seen as a constrained dipeptide mimic. Research in the broader field of morpholine (B109124) and its derivatives has demonstrated their presence and importance in a range of natural products, suggesting the potential for synthetic analogues built from precursors like 3,5-Morpholinedione, 4-methyl-. The strategic opening or modification of the morpholinedione ring could provide access to key intermediates for complex target molecules.

Precursor for Advanced Heterocyclic Systems

The 3,5-Morpholinedione, 4-methyl- scaffold serves as a versatile precursor for a variety of more complex heterocyclic systems. The presence of two carbonyl groups and a tertiary amine within the six-membered ring offers multiple sites for chemical modification. For instance, selective reduction of one or both carbonyl groups can lead to functionalized morpholines. Furthermore, ring-opening reactions can yield linear N-methylated structures that can be subsequently cyclized to form different heterocyclic rings. The reactivity of the alpha-carbons to the carbonyl groups also allows for the introduction of various substituents, paving the way for the synthesis of a diverse library of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Potential in Agrochemical Research

The morpholine moiety is a well-established pharmacophore in the agrochemical industry, particularly in the development of fungicides. e3s-conferences.org The exploration of derivatives such as 3,5-Morpholinedione, 4-methyl- offers a promising avenue for the discovery of new agrochemical candidates with potentially novel modes of action.

Design and Synthesis of Herbicidal or Fungicidal Analogues

The chemical structure of 3,5-Morpholinedione, 4-methyl- provides a robust scaffold for the design and synthesis of analogues with potential herbicidal or fungicidal properties. The core morpholinedione ring can be systematically modified with various substituents to explore structure-activity relationships. For example, the introduction of aromatic or halogenated moieties, known to be important for the biological activity of many pesticides, could lead to the development of new active ingredients. The N-methyl group can also be replaced with other alkyl or aryl groups to fine-tune the molecule's physicochemical properties, such as solubility and stability, which are critical for its performance as an agrochemical. The focus of this research is on the chemical design and synthetic feasibility of these new molecules, rather than their biological efficacy or safety profiles.

Utility in Materials Science and Polymer Chemistry

The application of morpholine derivatives extends into the realm of materials science, where they can be used as building blocks for functional polymers. e3s-conferences.org The bifunctional nature of 3,5-Morpholinedione, 4-methyl- makes it an interesting candidate for polymerization reactions.

Additive in Functional Materials

There is currently no publicly available research to suggest that 3,5-Morpholinedione, 4-methyl- has been investigated or utilized as an additive in the development of functional materials. The scientific community has not published studies detailing its effects on the properties of polymers, composites, coatings, or any other class of functional materials. Consequently, data on its potential to enhance thermal stability, conductivity, optical properties, or mechanical strength of materials is non-existent.

Development as an Analytical Standard or Reference Material

Similarly, the development and application of 3,5-Morpholinedione, 4-methyl- as an analytical standard or reference material are not documented in accessible scientific literature. For a compound to serve as a reliable standard, its purity, stability, and physicochemical properties must be extensively characterized and certified. There are no records of such characterization for this particular compound, nor are there any established analytical methods that list it as a reference material for calibration or quality control purposes.

Challenges and Future Directions in Research on 3,5 Morpholinedione, 4 Methyl

Overcoming Synthetic Challenges for Complex Derivatives

The synthesis of complex derivatives of 3,5-Morpholinedione, 4-methyl- presents a significant challenge. While the core structure may be accessible, the introduction of diverse and sterically demanding substituents at various positions on the morpholine (B109124) ring requires the development of novel synthetic methodologies. Future research should focus on creating robust and stereoselective synthetic routes to access a wide array of derivatives. A key challenge lies in achieving regioselectivity, particularly in reactions involving the modification of the morpholine ring.

Table 1: Potential Synthetic Methodologies for Derivative Synthesis

| Methodology | Description | Potential Challenges |

| Multicomponent Reactions | Combining three or more reactants in a single step to rapidly build molecular complexity. | Achieving desired regioselectivity and stereoselectivity. |

| C-H Activation | Direct functionalization of carbon-hydrogen bonds to introduce new substituents. | Identifying suitable catalysts and reaction conditions for the morpholinedione scaffold. |

| Flow Chemistry | Utilizing continuous flow reactors for improved reaction control, safety, and scalability. | Initial optimization of reaction parameters can be time-consuming. |

Advancements in Mechanistic Understanding and Predictive Modeling

A fundamental understanding of the chemical reactivity and mechanism of action of 3,5-Morpholinedione, 4-methyl- is currently lacking. Future research efforts should be directed towards elucidating its metabolic pathways and identifying any potential reactive metabolites. Furthermore, the development of predictive computational models could significantly accelerate the discovery of new derivatives with desired properties. These models could help in predicting the bioactivity and pharmacokinetic profiles of virtual compounds, thereby prioritizing synthetic efforts.

Exploration of Novel Biological Paradigms and Target Classes (non-clinical)

The exploration of novel, non-clinical biological applications for 3,5-Morpholinedione, 4-methyl- is a promising area for future investigation. This could involve screening the compound against a wide range of biological targets to identify unexpected activities. The identification of novel target classes could open up new avenues for the development of chemical probes to study biological processes.

Integration of High-Throughput Screening and Computational Methods in Discovery Research

The integration of high-throughput screening (HTS) and computational methods will be crucial for efficiently exploring the chemical space around the 3,5-Morpholinedione, 4-methyl- scaffold. HTS allows for the rapid testing of large libraries of compounds against specific biological targets. chemdiv.combmglabtech.comnih.gov When combined with computational approaches, such as virtual screening and quantitative structure-activity relationship (QSAR) modeling, the efficiency of hit identification and lead optimization can be significantly enhanced. researchgate.net

Table 2: Integrated HTS and Computational Workflow

| Step | Description | Key Technologies |

| 1. Library Design | Creation of a virtual library of 3,5-Morpholinedione, 4-methyl- derivatives. | Molecular docking, pharmacophore modeling. |

| 2. Virtual Screening | Computational filtering of the virtual library to identify promising candidates. | Docking simulations, machine learning algorithms. |

| 3. HTS Campaign | Experimental screening of a focused library of synthesized compounds. | Automated liquid handling, various assay detection technologies. bmglabtech.com |

| 4. Data Analysis | Analysis of HTS data to identify structure-activity relationships. | Cheminformatics tools, statistical analysis. |

Emerging Analytical Techniques for Characterization and Quantification

The development of sensitive and specific analytical methods for the characterization and quantification of 3,5-Morpholinedione, 4-methyl- and its derivatives is essential for all stages of research. Emerging techniques such as high-resolution mass spectrometry (HRMS) and advanced nuclear magnetic resonance (NMR) spectroscopy will be instrumental in confirming the structure and purity of synthesized compounds. nih.govmdpi.com For quantification in biological matrices, the development of robust methods based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) will be necessary.

Opportunities for Collaborative and Interdisciplinary Research Initiatives

Addressing the multifaceted challenges in the research of 3,5-Morpholinedione, 4-methyl- will require a collaborative and interdisciplinary approach. Initiatives that bring together synthetic chemists, computational scientists, biologists, and analytical chemists will be essential to accelerate progress. Such collaborations can foster innovation and lead to a more comprehensive understanding of the chemical and biological properties of this compound and its derivatives.

Q & A

Basic Questions

Q. What are the primary synthetic routes for 3,5-Morpholinedione, 4-methyl-?

- Methodological Answer : The synthesis of morpholinedione derivatives typically involves cyclization or functionalization of precursors like diglycolic acid or its anhydride. For example, 3,5-Morpholinedione can be synthesized via condensation of diglycolic acid with ammonia derivatives under controlled pH and temperature (yield ~84%) . For the 4-methyl variant, methyl-substituted intermediates (e.g., methylamine or methylated diglycolic acid) may be introduced during cyclization. Optimization of reaction conditions (e.g., solvent polarity, catalyst selection) is critical to enhance regioselectivity for the 4-methyl position.

Q. What spectroscopic techniques are recommended for characterizing 3,5-Morpholinedione derivatives?

- Methodological Answer : Structural elucidation requires a combination of:

- NMR Spectroscopy : H and C NMR to confirm methyl group placement and ring substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and fragmentation pathways, as demonstrated in NIST spectral databases for analogous morpholine derivatives .

- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and ether (C-O-C) functional groups in the morpholinedione ring.

Advanced Questions

Q. How can oxidation and reduction reactions be optimized for 3,5-Morpholinedione derivatives in synthetic chemistry?

- Methodological Answer : Reaction optimization depends on reagent selection and steric/electronic effects of the 4-methyl group. For example:

- Oxidation : Potassium permanganate in acidic media selectively oxidizes secondary alcohols to ketones but may require temperature control to avoid over-oxidation of the morpholine ring .

- Reduction : Lithium aluminum hydride (LiAlH) in anhydrous ether can reduce carbonyl groups to alcohols, but competing ring-opening reactions must be monitored via TLC or in situ IR .

- Table : Adapt reaction conditions from analogous compounds (Table 1 in ) :

| Reaction Type | Reagents | Key Considerations |

|---|---|---|

| Oxidation | KMnO, H | Avoid prolonged reaction times to prevent ring degradation. |

| Reduction | LiAlH | Use low temperatures (-78°C) to enhance selectivity. |

Q. What strategies are effective in resolving contradictions in reported biological activities of 4-methyl-substituted morpholinediones?

- Methodological Answer : Discrepancies in biological data (e.g., antimicrobial vs. inactive results) can arise from:

- Purity Assessment : Validate compound purity via HPLC (>95%) to exclude confounding impurities .

- Assay Conditions : Standardize assay protocols (e.g., MIC testing for antimicrobial activity) across studies. For instance, conflicting cytotoxicity results may stem from variations in cell lines or exposure times .

- Structure-Activity Relationship (SAR) : Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities to target enzymes, helping reconcile empirical data .

Q. How can computational chemistry methods predict the reactivity of 3,5-Morpholinedione derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites on the morpholinedione ring. For example, the 4-methyl group may sterically hinder reactions at the adjacent carbonyl group.

- Molecular Dynamics (MD) : Simulate solvation effects and transition states for reactions like nucleophilic substitution, using software such as Gaussian or ORCA. Reference PubChem data (e.g., InChIKey, SMILES) for parameterization .

Q. How should researchers design experiments to analyze the stability of 3,5-Morpholinedione, 4-methyl- under varying pH conditions?

- Methodological Answer :

- pH-Dependent Degradation Studies : Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Monitor degradation via UV-Vis spectroscopy at λ~270 nm (characteristic of carbonyl groups).

- Kinetic Analysis : Use HPLC to quantify degradation products (e.g., ring-opened dicarboxylic acids) and calculate rate constants. Compare with stability data from structurally similar compounds like 3,5-dimethylmorpholine hydrochloride .

Retrosynthesis Analysis